molecular formula C15H19NO2 B1380567 Benzyl 5-azaspiro[2.5]octane-5-carboxylate CAS No. 1454650-21-5

Benzyl 5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B1380567
CAS No.: 1454650-21-5
M. Wt: 245.32 g/mol
InChI Key: RBEUYGBXYIJAEZ-UHFFFAOYSA-N
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Description

Benzyl 5-azaspiro[2.5]octane-5-carboxylate is a bicyclic compound featuring a spiro architecture, where a nitrogen-containing heterocycle (5-azaspiro[2.5]octane) is fused to a benzyloxycarbonyl (Cbz) group. This structure combines rigidity from the spirocyclic core with the versatility of the benzyl ester, making it a valuable intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enhancing target selectivity .

Properties

IUPAC Name

benzyl 5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(18-11-13-5-2-1-3-6-13)16-10-4-7-15(12-16)8-9-15/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUYGBXYIJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188213
Record name 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454650-21-5
Record name 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454650-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-azaspiro[2.5]octane-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-azaspiro[2.5]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The spiro structure may allow it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares benzyl 5-azaspiro[2.5]octane-5-carboxylate with structurally analogous compounds, focusing on spiro ring size , substituents , and applications .

Structural Analogues with Varying Substituents
Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features Application Reference
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride 1823500-42-0 C₁₅H₂₀N₂O₂·HCl 296.79 95% Amino group at C8 enhances reactivity for peptide coupling or derivatization Medicinal chemistry intermediates
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate 1232542-21-0 C₁₅H₁₇NO₃ 259.3 N/A Ketone at C8 enables further functionalization (e.g., reductions, Grignard) Synthetic building block
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate 1416013-81-4 C₁₂H₂₁NO₂ 211.3 95% Boc-protected amine improves stability during multi-step syntheses Organic synthesis

Key Observations :

  • Amino vs. Oxo Substituents: The 8-amino derivative (CAS 1823500-42-0) is tailored for amide bond formation in drug candidates, while the 8-oxo variant (CAS 1232542-21-0) serves as a versatile electrophilic center .
  • Benzyl vs. tert-Butyl Esters: The benzyl group offers orthogonal deprotection (e.g., via hydrogenolysis), whereas the tert-butyl ester (Boc) provides acid-labile protection, enabling sequential synthetic strategies .
Analogues with Different Spiro Ring Sizes
Compound Name CAS Number Spiro System Molecular Formula Application Reference
(R)-1-((R)-Hydroxy(phenyl)methyl)-5-azaspiro[4.4]nonan-5-ium bromide (PTC-A) N/A 5-azaspiro[4.4]nonane C₁₉H₂₈BrNO₂ Phase-transfer catalysis in asymmetric synthesis
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate 1086394-72-0 2,7-diazaspiro[4.5]decane C₁₅H₂₀N₂O₂ Dual heteroatoms enhance metal-binding capacity for catalysis or chelation

Key Observations :

  • Ring Size and Heteroatoms: Expanding the spiro system (e.g., 5-azaspiro[4.4]nonane in PTC-A) increases steric bulk, improving enantioselectivity in catalytic applications. In contrast, diazaspiro systems (e.g., 2,7-diazaspiro[4.5]decane) introduce additional coordination sites for metal-mediated reactions .
Functionalized Derivatives in Medicinal Chemistry
Compound Name CAS Number Modification Molecular Weight Application Reference
Methyl 7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate 791828-58-5 Hydroxamic acid and piperazine moieties 416.48 Potential protease inhibitors or epigenetic modulators
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate 914389-34-7 Additional nitrogen and ketone 260.29 Scaffold for kinase inhibitors or GPCR-targeted therapies

Key Observations :

  • Multi-Functional Derivatives : Compounds like CAS 791828-58-5 integrate hydroxamic acid (a zinc-binding group) with spirocyclic rigidity, making them candidates for targeting metalloenzymes .

Biological Activity

Benzyl 5-azaspiro[2.5]octane-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, applications in medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that includes a nitrogen atom within its bicyclic framework. This structural configuration is believed to facilitate interactions with various biological targets, enhancing its pharmacological potential.

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity due to its spiro structure. This interaction may disrupt normal cellular processes, leading to its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and modulating inflammatory pathways by inhibiting pro-inflammatory cytokines production .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The compound's effectiveness appears to be dose-dependent, with optimal concentrations yielding the most significant cytotoxic effects against tumor cells .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Contains an oxo groupSimilar antimicrobial properties but reduced anticancer activity
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate Contains an oxa groupExhibits anti-inflammatory effects but less potent against bacteria

These comparisons highlight the unique spiro linkage and benzyl group of this compound as contributing factors to its distinctive biological activities.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Study on Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant growth inhibition compared to control groups treated with standard chemotherapeutic agents like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 5-azaspiro[2.5]octane-5-carboxylate
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Benzyl 5-azaspiro[2.5]octane-5-carboxylate

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